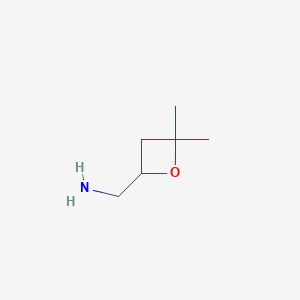

(4,4-Dimethyloxetan-2-yl)methanamine

Description

Historical Context of Oxetane Chemistry

The foundation of oxetane chemistry traces back to 1878 when Reboul first prepared the parent oxetane structure through a groundbreaking synthesis that established the viability of four-membered cyclic ethers. For more than 130 years since this initial discovery, oxetanes have remained relatively neglected in medicinal chemistry applications, despite their unique structural properties and potential therapeutic benefits. The early period of oxetane research was characterized by limited synthetic methodologies and insufficient understanding of the structure-activity relationships that govern their biological properties.

The revival of interest in oxetane chemistry began in the late 20th century, driven by advances in synthetic organic chemistry and a deeper appreciation for the role of ring strain in modulating molecular properties. The recognition that oxetanes could serve as effective isosteres for commonly employed functionalities such as gem-dimethyl groups and carbonyl functionalities sparked renewed investigation into their synthetic accessibility and pharmaceutical applications. This historical progression reflects the evolution from fundamental discovery to practical application, with contemporary oxetane chemistry benefiting from decades of accumulated knowledge regarding their synthesis, reactivity, and biological properties.

The development of reliable synthetic routes to substituted oxetanes has been a critical factor in their emergence as viable pharmaceutical building blocks. Historical synthetic approaches, including the intramolecular Williamson ether synthesis and the Paternò-Büchi reaction, provided the foundational methodologies that enabled the preparation of increasingly complex oxetane derivatives. The recognition that oxetane derivatives could be accessed through multiple synthetic pathways has facilitated their incorporation into diverse molecular frameworks, establishing them as versatile components in modern chemical research.

Significance in Contemporary Chemical Research

Contemporary medicinal chemistry has witnessed a remarkable surge in the utilization of oxetane-containing compounds, with over 200 oxetane-containing building blocks now available on gram scale for pharmaceutical research. The significance of compounds like this compound in current chemical research stems from their unique ability to modulate physicochemical properties while maintaining structural integrity under a wide range of reaction conditions. Recent comprehensive studies examining over 40 different transformations have demonstrated the remarkable stability of the oxetane core towards standard organic chemistry conditions, including oxidation, reduction, alkylation, acylation, and nucleophilic substitution reactions.

The emergence of oxetanes as privileged motifs in drug discovery campaigns has been documented through systematic analysis of pharmaceutical research programs. Thirty-eight distinct drug discovery campaigns have identified oxetane compounds as the most promising structures, with the oxetane motif providing benefits including increased solubility, enhanced metabolic stability, improved permeability, and reduced lipophilicity. The versatility of oxetane derivatives is exemplified by their successful application as replacements for metabolically labile functionalities and as conformationally constrained alternatives to traditional pharmaceutical scaffolds.

The contemporary significance of this compound and related compounds is further underscored by their role in addressing fundamental challenges in pharmaceutical development. The compound's molecular formula of C₆H₁₃NO and molecular weight of 115.17 grams per mole position it as an attractive building block for fragment-based drug design approaches. The incorporation of the aminomethyl functionality provides multiple opportunities for further derivatization and optimization, enabling medicinal chemists to fine-tune molecular properties through systematic structural modifications.

Structure-Property Overview of Oxetane-Containing Amines

The structural characteristics of this compound reflect the broader class of oxetane-containing amines and their distinctive physicochemical properties. The four-membered oxetane ring adopts an essentially planar structure with minimal puckering, which minimizes ring strain while maintaining the unique electronic properties associated with the strained cyclic ether. The presence of the two methyl substituents at the 4-position creates a sterically hindered environment that influences both the conformational preferences and reactivity patterns of the molecule.

The influence of oxetane rings on proximal amine functionalities has been systematically investigated through comparative studies of model compounds. When the oxetane is positioned alpha to an amine group, a significant reduction of 2.7 units in the amine's pKa value has been observed. This electronic effect diminishes with increasing distance between the oxetane and amine functionalities, following predictable inductive effect patterns. Such structure-property relationships are crucial for understanding how compounds like this compound will behave in biological systems and synthetic transformations.

The physicochemical profile of oxetane-containing amines encompasses several advantageous characteristics that distinguish them from conventional amine-containing building blocks. These compounds typically exhibit high chemical stability under both acidic and basic conditions, enhanced aqueous solubility compared to analogous gem-dimethyl derivatives, reduced lipophilicity, and improved metabolic stability. The hydrogen-bond acceptor ability of the oxetane oxygen provides additional opportunities for favorable protein-ligand interactions, while the reduced conformational flexibility can enhance binding selectivity.

| Property | Oxetane-Containing Amines | Traditional Alternatives |

|---|---|---|

| Chemical Stability | High under acidic/basic conditions | Variable |

| Aqueous Solubility | Enhanced | Often limited |

| Lipophilicity | Reduced | Often elevated |

| Metabolic Stability | Improved | Variable |

| Conformational Flexibility | Reduced | Higher |

| Hydrogen Bonding | Oxygen acceptor capability | Limited |

The synthetic accessibility of this compound and related derivatives has been enhanced through the development of robust synthetic methodologies that can be scaled to kilogram quantities. The optimization of synthetic protocols has addressed potential instability issues associated with the oxetane ring, enabling reliable preparation of these valuable building blocks for pharmaceutical research applications. The availability of over 100 examples of 3,3-disubstituted oxetanes, with approximately 90% representing previously unreported structures, demonstrates the rapid expansion of chemical space accessible through modern oxetane chemistry.

Contemporary research has established that oxetane-containing amines can serve as effective bioisosteres for traditional pharmaceutical motifs, providing opportunities to optimize drug-like properties while maintaining or enhancing biological activity. The strain-release-driven synthetic approaches developed for oxetane-based amide bioisosteres have demonstrated the practical utility of these compounds in addressing common pharmaceutical challenges, including metabolic liability and undesirable physicochemical properties. The modular nature of these synthetic approaches enables rapid generation of diverse oxetane-containing amine libraries for systematic structure-activity relationship studies.

Properties

IUPAC Name |

(4,4-dimethyloxetan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2)3-5(4-7)8-6/h5H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVXFWBTLQEYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(O1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Dimethyloxetan-2-yl)methanamine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method starts with the cyclization of a suitable precursor, such as (S)-2-((benzyloxy)methyl)oxirane, through a ring expansion reaction to form the oxetane ring. The nitrogen of the amine group is then introduced using sodium azide, followed by reduction of the azide intermediate to yield the amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of safer and more efficient reagents and conditions to minimize hazards and improve yield. The process may also involve purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (4,4-Dimethyloxetan-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can modify the amine group or other functional groups present in the molecule.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with different functional groups, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

Synthetic Chemistry

(4,4-Dimethyloxetan-2-yl)methanamine serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for:

- Ring-opening reactions: Useful in creating derivatives with varied functionalities.

- Substitution reactions: The amine group can participate in nucleophilic substitutions leading to diverse chemical products.

Medicinal Chemistry

The compound shows promise in drug design due to its structural features:

- Bioavailability: The oxetane ring may enhance stability and absorption of pharmaceutical compounds.

- Potential Drug Targets: Studies indicate that it may interact with biological macromolecules, influencing enzyme activity or receptor binding.

Case Study: Antimicrobial Activity

Research indicates that compounds related to this compound exhibit antimicrobial properties. For example, oxetane derivatives have shown effectiveness against various bacterial strains by disrupting cell membranes or metabolic pathways.

Industrial Applications

In industry, this compound can be utilized for producing specialized polymers and materials:

- Tailored Functionalities: Its reactivity allows for creating materials with specific properties suited for various applications.

The biological activity of this compound is attributed to its interactions with biological molecules:

- Hydrogen Bonding: The amine group can form hydrogen bonds with polar residues in proteins.

- Hydrophobic Interactions: The dimethyl groups may interact with non-polar regions of target proteins.

Case Study: Antiplasmodial Activity

A study reported that a compound related to this compound exhibited significant antiplasmodial activity against malaria parasites, highlighting its potential in treating infectious diseases.

Mechanism of Action

The mechanism of action of (4,4-Dimethyloxetan-2-yl)methanamine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The oxetane ring can influence the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(4,4-Difluorooxolan-2-yl)methanamine

- Structure : Features a five-membered oxolane (tetrahydrofuran) ring with two fluorine atoms at the 4-position and a methanamine group at the 2-position.

- Substituents: Fluorine atoms increase electronegativity and polarity, which may improve aqueous solubility compared to the dimethyl-substituted oxetane.

- Applications : Likely used in drug discovery for fluorinated bioactive molecules, leveraging fluorine’s metabolic resistance .

[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine

- Structure : Contains a phenyl ring substituted with a methyl group, an oxolane-methoxy group, and a methanamine.

- Lipophilicity: The oxolane-methoxy group may reduce lipophilicity compared to the dimethyloxetane core.

- Applications : Used as a building block in pharmaceuticals requiring aromatic interactions, such as kinase inhibitors .

(2-(4-Chlorophenyl)oxazol-4-yl)methanamine

- Structure : Combines an oxazole heterocycle with a 4-chlorophenyl group and methanamine.

- Key Differences: Heterocycle: The oxazole ring offers hydrogen-bonding sites, enhancing solubility and target engagement.

- Applications : Relevant in antimicrobial or anticancer agents due to oxazole’s bioactivity .

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Property Comparison

| Compound Name | Core Structure | Substituents | Molecular Formula | Key Properties | Potential Applications |

|---|---|---|---|---|---|

| (4,4-Dimethyloxetan-2-yl)methanamine | Oxetane | 4,4-dimethyl | C₆H₁₃NO | High metabolic stability, moderate lipophilicity | Drug delivery, prodrug design |

| (4,4-Difluorooxolan-2-yl)methanamine | Oxolane | 4,4-difluoro | C₅H₉F₂NO | Enhanced solubility, polar interactions | Fluorinated drug candidates |

| [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine | Phenyl + oxolane | 4-methyl, oxolane-methoxy | C₁₃H₁₉NO₂ | Aromatic binding, moderate lipophilicity | Kinase inhibitors, CNS agents |

| (2-(4-Chlorophenyl)oxazol-4-yl)methanamine | Oxazole | 4-chlorophenyl | C₁₀H₉ClN₂O | High reactivity, hydrogen-bonding | Antimicrobial/anticancer agents |

Biological Activity

(4,4-Dimethyloxetan-2-yl)methanamine is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

The compound this compound is characterized by its oxetane ring structure, which contributes to its unique chemical properties. The presence of the dimethyl group on the oxetane ring enhances its steric properties and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The oxetane ring can facilitate binding to enzymes or receptors, potentially modulating their activity. This interaction may involve:

- Hydrogen Bonding : The amine group can form hydrogen bonds with polar residues in proteins.

- Hydrophobic Interactions : The dimethyl groups may engage in hydrophobic interactions with non-polar regions of target proteins.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related oxetane derivatives have shown significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antiplasmodial Activity

A recent study isolated a compound related to this compound from plant extracts that demonstrated notable antiplasmodial activity against malaria parasites. The crude methanol extract containing this compound exhibited an IC50 value of 5.45 µg/mL against the D6 malaria strain, indicating strong efficacy .

Study 1: Antiplasmodial Activity

In a study assessing the antiplasmodial properties of various compounds derived from Secamone africana, the methanol extract containing this compound analogs showed promising results. The extract was tested against both chloroquine-sensitive and resistant strains of malaria, revealing significant inhibitory effects .

Study 2: Structure-Activity Relationship

A structure-based design study evaluated several derivatives of oxetane compounds for their tyrosinase inhibition potential. While this compound was not directly tested, related compounds showed competitive inhibition against tyrosinase, suggesting a potential pathway for further exploration in skin pigmentation disorders .

Comparative Analysis

The following table summarizes the biological activities reported for this compound and related compounds:

Q & A

Q. What spectroscopic methods are recommended for structural characterization of (4,4-Dimethyloxetan-2-yl)methanamine?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the molecular structure, particularly the oxetane ring and methyl groups. Infrared (IR) spectroscopy can identify functional groups like C-O and C-N bonds. Mass spectrometry (MS) provides molecular weight confirmation. For crystalline samples, X-ray diffraction (XRD) using programs like SHELXL ensures precise structural determination. Cross-referencing with computational data (e.g., PubChem-derived InChI keys ) enhances validation.

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer: Refer to hazard classifications from analogous amines (e.g., H302: harmful if swallowed; H318: eye damage ). Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention . Store in airtight containers at 2–8°C, away from oxidizers. Emergency contacts should include poison control centers .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for oxetane-containing amines like this compound?

- Methodological Answer: Use iterative refinement in SHELXL to address twinning or high thermal motion. Validate against complementary techniques:

- Density Functional Theory (DFT): Compare computed bond lengths/angles with XRD data.

- Polarized Light Microscopy: Detect crystal twinning early .

Contradictions in data should be analyzed via cross-validation (e.g., NMR vs. XRD) and iterative hypothesis testing .

Q. What synthetic strategies enable functionalization of the oxetane ring in this compound derivatives?

- Methodological Answer:

- Substitution Reactions: Replace hydrogen on the oxetane ring with electrophilic groups (e.g., halogens) under basic conditions .

- Oxidation/Reduction: Use catalytic hydrogenation or oxidizing agents (e.g., KMnO₄) to modify the amine group .

- Cross-Coupling: Suzuki-Miyaura reactions with boronic acids (e.g., using Pd catalysts) can introduce aryl groups .

Monitor reaction progress via TLC and LC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradients).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.